molecular formula C11H16ClN B1419594 N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 10408-92-1

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1419594
CAS RN: 10408-92-1
M. Wt: 197.7 g/mol
InChI Key: OSRLONJYSAHYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the formula C11H16ClN and a molecular weight of 197.70 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” can be represented by the SMILES notation: CCNC1CCC2=C1C=CC=C2.[H]Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.

Scientific Research Applications

Antibacterial and Antifungal Studies

  • Field : Microbiology
  • Application : These compounds have been used in the study of their antibacterial and antifungal properties .
  • Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Pharmacological Properties

  • Field : Pharmacology
  • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Antiviral Studies

  • Field : Virology
  • Application : Indole derivatives have been studied for their antiviral properties .
  • Methods : Various scaffolds of indole are synthesized and screened for antiviral activities .
  • Results : Indole derivatives have shown promising results in antiviral studies .

Anti-inflammatory Studies

  • Field : Immunology
  • Application : Indole derivatives have been used in the study of their anti-inflammatory properties .
  • Methods : Researchers synthesize various scaffolds of indole for screening anti-inflammatory activities .
  • Results : Indole derivatives have shown promising results in anti-inflammatory studies .

Anticancer Studies

  • Field : Oncology
  • Application : Indole derivatives have been studied for their anticancer properties .
  • Methods : Various scaffolds of indole are synthesized and screened for anticancer activities .
  • Results : Indole derivatives have shown promising results in anticancer studies .

Antimicrobial Studies

  • Field : Microbiology
  • Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods : Researchers synthesize various scaffolds of 1, 3-diazole for screening antimicrobial activities .
  • Results : The derivatives of 1, 3-diazole have shown promising results in antimicrobial studies .

Antioxidant Studies

  • Field : Biochemistry
  • Application : Indole derivatives have been studied for their antioxidant properties .
  • Methods : Various scaffolds of indole are synthesized and screened for antioxidant activities .
  • Results : Indole derivatives have shown promising results in antioxidant studies .

Antitubercular Studies

  • Field : Microbiology
  • Application : Indole derivatives have been used in the study of their antitubercular properties .
  • Methods : Researchers synthesize various scaffolds of indole for screening antitubercular activities .
  • Results : Indole derivatives have shown promising results in antitubercular studies .

Antidiabetic Studies

  • Field : Endocrinology
  • Application : Indole derivatives have been studied for their antidiabetic properties .
  • Methods : Various scaffolds of indole are synthesized and screened for antidiabetic activities .
  • Results : Indole derivatives have shown promising results in antidiabetic studies .

Antimalarial Studies

  • Field : Parasitology
  • Application : Indole derivatives have been used in the study of their antimalarial properties .
  • Methods : Researchers synthesize various scaffolds of indole for screening antimalarial activities .
  • Results : Indole derivatives have shown promising results in antimalarial studies .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-12-11-8-7-9-5-3-4-6-10(9)11;/h3-6,11-12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRLONJYSAHYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS RN

10408-92-1
Record name 1H-Inden-1-amine, N-ethyl-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.